2-(2,3-Dichloro-6-fluorophenyl)acetamide
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Overview
Description
2-(2,3-Dichloro-6-fluorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl2FNO It is a derivative of acetamide, featuring a phenyl ring substituted with two chlorine atoms and one fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichloro-6-fluorophenyl)acetamide typically involves the reaction of 2,3-dichloro-6-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2,3-dichloro-6-fluoroaniline
Reagent: Acetic anhydride
Conditions: The reaction is usually performed in the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dichloro-6-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Amines or alcohols
Substitution: Various substituted phenylacetamides
Scientific Research Applications
2-(2,3-Dichloro-6-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dichloro-6-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-fluoroacetophenone
- 2,3-Dichloro-6-fluorophenylacetic acid
- 2,3-Dichloro-6-fluoroaniline
Uniqueness
2-(2,3-Dichloro-6-fluorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-(2,3-dichloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(11)4(8(5)10)3-7(12)13/h1-2H,3H2,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTXJYYIIPOVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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